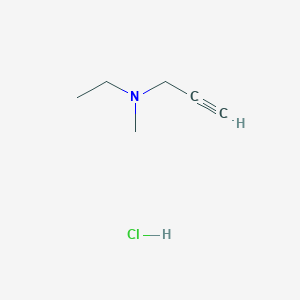
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Impurity Control
The synthesis of tertiary amine hydrochloride salts, including ethyl(methyl)(prop-2-yn-1-yl)amine hydrochloride, involves the generation of genotoxins such as ethyl chloride and methyl chloride as by-products. Research conducted by Yang et al. (2009) developed methods to control these impurities during the preparation of amine hydrochloride salts, demonstrating that generating the salts at lower temperatures can minimize the concentration of these impurities, ensuring safer and more reliable drug candidates (Yang et al., 2009).
Therapeutic Applications
Chukhajian et al. (2020) developed a facile method for synthesizing various amines, including prop-2-ynylamines like ethyl(methyl)(prop-2-yn-1-yl)amine, which are of practical interest due to their application in cancer therapy. This study emphasizes the compound's potential in developing therapeutic agents (Chukhajian et al., 2020).
Hydroamination Reactions
Sobenina et al. (2010) explored hydroamination reactions involving ethyl 3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-ynoates, demonstrating the compound's utility in synthesizing amino derivatives of indole. This research highlights its application in creating compounds with potential biological activity, further emphasizing the versatility of this compound in synthetic chemistry (Sobenina et al., 2010).
Bioconjugation Mechanisms
Nakajima and Ikada (1995) investigated the mechanism of amide formation by carbodiimide in aqueous media, relevant for bioconjugation involving carboxylic acids and amines. Although not directly mentioning this compound, this research provides insight into the chemical reactions and conditions that could affect its use in bioconjugation, indicating the broader implications of such compounds in biomedical research (Nakajima & Ikada, 1995).
作用機序
Mode of Action
It’s known that both the starting material and the product can act as photosensitizers . Reactive oxygen species such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
特性
IUPAC Name |
N-ethyl-N-methylprop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6-7(3)5-2;/h1H,5-6H2,2-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLYXUIOFOQMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC#C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
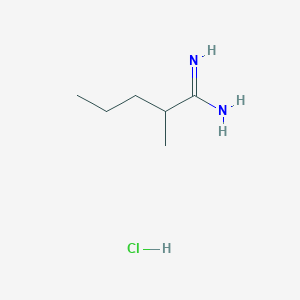

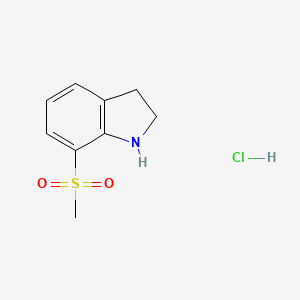
![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)
![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)
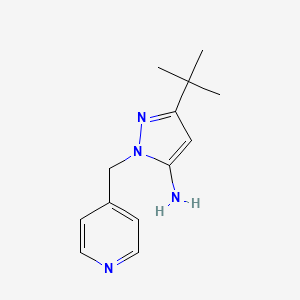
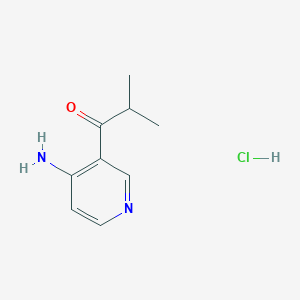


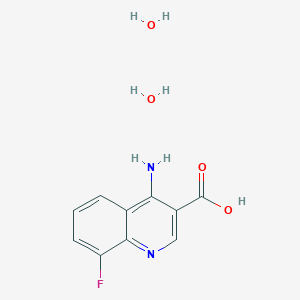
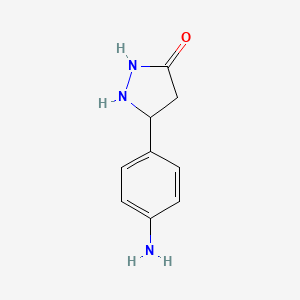

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
